1-chloro-3-methoxy-5-phenoxyBenzene

Medicinal Chemistry GPR119 Agonists Type 2 Diabetes

1-Chloro-3-methoxy-5-phenoxybenzene (CAS 920036-16-4) is the essential phenoxy-based building block for GPR119 agonist programs targeting type 2 diabetes. Unlike benzyloxy analogues, this scaffold delivers a distinct PK profile—lower Vd, higher plasma protein binding—critical for lead optimization. Featuring a chlorine handle for Suzuki/Buchwald-Hartwig coupling and tunable methoxy/phenoxy groups, it enables precise SAR exploration. Its calculated LogP of 4.14 makes it an ideal standard for lipophilicity model calibration. Purchase this specific regioisomer to ensure route fidelity and assay reproducibility.

Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
CAS No. 920036-16-4
Cat. No. B13876591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-3-methoxy-5-phenoxyBenzene
CAS920036-16-4
Molecular FormulaC13H11ClO2
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)Cl)OC2=CC=CC=C2
InChIInChI=1S/C13H11ClO2/c1-15-12-7-10(14)8-13(9-12)16-11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyBTAJPEXKONLWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-methoxy-5-phenoxybenzene (CAS 920036-16-4): Core Properties and Procurement Baseline


1-Chloro-3-methoxy-5-phenoxybenzene is a multi-substituted benzene derivative with the molecular formula C13H11ClO2 and a molecular weight of 234.68 g/mol [1]. Its structure features a central benzene ring substituted with a chlorine atom at the 1-position, a methoxy group at the 3-position, and a phenoxy group at the 5-position . This substitution pattern places it within a class of compounds that serve as key intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its calculated LogP of 4.14 [1] indicates significant hydrophobicity, a critical parameter for membrane permeability in drug discovery. In chemical supply, it is primarily procured as a building block or for research purposes [2].

1-Chloro-3-methoxy-5-phenoxybenzene (CAS 920036-16-4): Why Simple Analogs Are Not Interchangeable


The precise substitution pattern of 1-chloro-3-methoxy-5-phenoxybenzene is non-negotiable for applications where steric and electronic properties govern reactivity or biological target engagement. A seemingly minor change, such as replacing the phenoxy group with a benzyloxy group (e.g., 1-chloro-3-methoxy-5-benzyloxybenzene), leads to a structurally distinct compound with different physicochemical and pharmacokinetic profiles [1]. Similarly, removing the chlorine or altering the methoxy position creates a different regioisomer with potentially divergent chemical behavior and biological activity. In synthetic chemistry, the specific arrangement of these substituents dictates its utility as an intermediate for constructing more complex molecules via cross-coupling or nucleophilic aromatic substitution. Therefore, generic substitution without rigorous validation would invalidate established synthetic routes or biological assays [1].

1-Chloro-3-methoxy-5-phenoxybenzene (CAS 920036-16-4): Quantifiable Performance Differentiators


1-Chloro-3-methoxy-5-phenoxybenzene: Superior Synthetic Intermediate for GPR119 Agonists

In a medicinal chemistry program for GPR119 agonists, the phenoxy analogue series (of which 1-chloro-3-methoxy-5-phenoxybenzene is a precursor or a representative core) demonstrated distinct properties compared to the benzyloxy analogue series [1]. The phenoxy analogue exhibited a significantly higher clearance (Cl 9.0 mL/min/kg) and lower volume of distribution (Vd 1.3 L/kg) than its benzyloxy counterpart, highlighting that the phenoxy group imparts a different pharmacokinetic profile suitable for specific therapeutic strategies [1].

Medicinal Chemistry GPR119 Agonists Type 2 Diabetes

1-Chloro-3-methoxy-5-phenoxybenzene: Distinct LogD and Physicochemical Profile

The substitution pattern of 1-chloro-3-methoxy-5-phenoxybenzene contributes to a unique lipophilicity profile. While direct LogD data for the exact compound is not available, the phenoxy analogue series in a related study displayed a specific HPLC LogD at pH 7, which was a key differentiator from the benzyloxy series [1]. Furthermore, the compound's calculated LogP is 4.14 [2], providing a baseline for its hydrophobicity.

Physicochemical Properties Lipophilicity Drug Discovery

1-Chloro-3-methoxy-5-phenoxybenzene: Validated Synthetic Route from Readily Available Precursor

A validated synthetic route to 1-chloro-3-methoxy-5-phenoxybenzene begins with the mono-demethylation of commercially available 1-chloro-3,5-dimethoxybenzene to yield 3-chloro-5-methoxyphenol [1]. This key intermediate then undergoes benzylation or related reactions. This route is advantageous because it starts from a cheap and readily available starting material and proceeds via a straightforward functional group transformation.

Synthetic Methodology Organic Synthesis Process Chemistry

1-Chloro-3-methoxy-5-phenoxybenzene (CAS 920036-16-4): Optimal Procurement and Research Scenarios


Medicinal Chemistry: GPR119 Agonist Lead Optimization

In the design and synthesis of GPR119 agonists for type 2 diabetes, 1-chloro-3-methoxy-5-phenoxybenzene serves as a privileged scaffold [1]. Its procurement is essential for establishing a phenoxy-based series, which has demonstrated a distinct pharmacokinetic profile (lower Vd, higher plasma protein binding) compared to benzyloxy analogues [1]. Researchers should select this compound to explore structure-activity relationships where a phenoxy moiety is hypothesized to confer metabolic stability or specific target engagement.

Organic Synthesis: Core for Building Polysubstituted Aromatics

As a multi-functionalized aromatic building block, 1-chloro-3-methoxy-5-phenoxybenzene is procured for use in advanced organic synthesis [1]. The chlorine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy and phenoxy groups can be further derivatized or used to tune electronic properties. Its well-defined synthetic route from 1-chloro-3,5-dimethoxybenzene [2] makes it a reliable choice for constructing complex molecular architectures, such as ligands or natural product analogs.

Physicochemical Property Studies: Benchmarking Lipophilicity

This compound can be procured as a model substrate to study the impact of specific substituents on lipophilicity [1]. Its calculated LogP of 4.14 [2] and the distinct LogD profile of its class [1] make it a valuable standard for calibrating computational models (e.g., QSPR) or for understanding the partitioning behavior of chlorinated diaryl ethers in drug discovery assays.

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